molecular formula C17H18ClFN2O3S B272206 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

Katalognummer B272206
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: JIFUXWHLHBMBTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It is a selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme, which has been implicated in the regulation of dopaminergic and glutamatergic neurotransmission in the brain. TAK-063 is currently undergoing clinical trials to evaluate its safety and efficacy as a potential treatment for schizophrenia.

Wirkmechanismus

The mechanism of action of TAK-063 is based on its selective inhibition of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether. This enzyme is involved in the regulation of cAMP and cGMP levels in the brain, which play important roles in the modulation of neurotransmitter release and synaptic plasticity. By inhibiting this compound, TAK-063 increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-063 are mediated by its action on this compound and the resulting modulation of cAMP and cGMP levels in the brain. Studies have shown that TAK-063 can increase the release of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of motor function and cognition. TAK-063 has also been shown to improve cognitive function in animal models of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-063 has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which makes it a valuable tool for studying the role of this enzyme in the brain. TAK-063 also has good pharmacokinetic properties, which allows it to be administered orally and reach the brain in sufficient concentrations. However, TAK-063 has some limitations for use in laboratory experiments, including its high cost and the need for specialized expertise in synthetic organic chemistry to produce it.

Zukünftige Richtungen

There are several future directions for research on TAK-063. One area of interest is the potential use of TAK-063 as a treatment for schizophrenia. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-063 in patients with schizophrenia. Another area of interest is the role of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether in other neurological and psychiatric disorders, such as Parkinson's disease and Huntington's disease. TAK-063 may have potential therapeutic benefits in these disorders as well. Finally, further research is needed to fully understand the mechanism of action of TAK-063 and its effects on the brain.

Synthesemethoden

The synthesis of TAK-063 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of a key intermediate compound, which is then subjected to various reactions to produce the final product. The synthesis of TAK-063 is a complex process that requires expertise in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

TAK-063 has been the subject of extensive scientific research aimed at understanding its mechanism of action and potential therapeutic benefits. Studies have shown that TAK-063 has a selective and potent inhibitory effect on 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which is expressed in high levels in the striatum and other regions of the brain. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain.

Eigenschaften

Molekularformel

C17H18ClFN2O3S

Molekulargewicht

384.9 g/mol

IUPAC-Name

1-(3-chlorophenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18ClFN2O3S/c1-24-16-12-14(19)5-6-17(16)25(22,23)21-9-7-20(8-10-21)15-4-2-3-13(18)11-15/h2-6,11-12H,7-10H2,1H3

InChI-Schlüssel

JIFUXWHLHBMBTL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Kanonische SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.